1-(Cyclopropylmethyl)-2-ethyl-1H-imidazole-4-sulfonamide is a synthetic compound belonging to the class of imidazole derivatives, characterized by the presence of a sulfonamide functional group. This compound is notable for its potential biological activities, particularly in medicinal chemistry, where it is being explored for various therapeutic applications.
The compound can be sourced from chemical suppliers and is classified as an imidazole derivative with a sulfonamide moiety. It is identified by its unique structural features, which include a cyclopropylmethyl group and an ethyl substituent on the imidazole ring.
The synthesis of 1-(cyclopropylmethyl)-2-ethyl-1H-imidazole-4-sulfonamide typically involves several key steps:
The molecular structure of 1-(cyclopropylmethyl)-2-ethyl-1H-imidazole-4-sulfonamide can be represented as follows:
The compound features:
1-(Cyclopropylmethyl)-2-ethyl-1H-imidazole-4-sulfonamide can participate in various chemical reactions:
The mechanism of action of 1-(cyclopropylmethyl)-2-ethyl-1H-imidazole-4-sulfonamide primarily involves its interaction with biological targets:
1-(Cyclopropylmethyl)-2-ethyl-1H-imidazole-4-sulfonamide exhibits several notable physical and chemical properties:
This compound has several promising applications in scientific research:
Fragment-based drug design (FBDD) has proven instrumental in developing high-affinity inhibitors targeting protein-protein interactions. For 1-(cyclopropylmethyl)-2-ethyl-1H-imidazole-4-sulfonamide derivatives, this approach involved screening a 14,000-compound fragment library against the WDR5 WBM binding site using SOFAST 1H−15N HMQC NMR techniques. Key fragments containing acidic functionalities coupled to hydrophobic motifs (e.g., carboxylic acid-bearing heterocycles) were identified to mimic the conserved 'IDVV' binding sequence of MYC MbIIIb [6]. Structural analysis revealed that fragment F2 (2-(4-carboxyphenyl)acetic acid) formed critical hydrogen bonds with Asn225 of WDR5 while occupying the hydrophobic S1 subpocket. Through structure-guided merging, this fragment was integrated with a biarylsulfonamide HTS hit to yield hybrid compounds with optimized binding geometries. The synergistic combination enhanced WDR5 binding affinity by 3-fold (Kd < 100 nM) while reducing lipophilicity (cLogP reduction by 1.5 units) compared to parent scaffolds [6].
Table 1: Fragment-to-Lead Optimization Profile
Parameter | Initial Fragment (F2) | Merged Compound | Improvement |
---|---|---|---|
WDR5 Binding Kd (μM) | >500 | 0.08 | >6,000x |
cLogP | 2.1 | 0.6 | -1.5 units |
Solubility (PBS, mM) | 1.8 | >10 | >5.5x |
The cyclopropylmethyl moiety is critical for metabolic stability and target engagement. Its introduction employs regioselective N-alkylation of the imidazole nitrogen. Optimized synthesis begins with formation of cyclopropylmethylmagnesium bromide (from cyclopropylmethyl bromide and magnesium turnings in anhydrous THF at 0°C), which acts as a potent nucleophile. This Grignard reagent reacts with 2-ethyl-4-nitroimidazole at 60°C under inert atmosphere to afford 1-(cyclopropylmethyl)-2-ethyl-4-nitroimidazole in 85% yield [6]. Key parameters include:
Achieving C4-selective sulfonylation on the imidazole core presents challenges due to competing N1/N3 reactivity. The optimized route employs a three-step sequence:
Traditional imidazole syntheses suffer from long reaction times (8-24h) and low yields (30-50%). The Debus-Radziszewski reaction has been optimized via microwave irradiation to rapidly construct the 2-ethylimidazole scaffold. A mixture of ammonium acetate (4 eq), ethylglyoxal (1 eq), and cyclopropylmethyl isocyanide (1 eq) in ethanol undergoes cyclocondensation under microwave irradiation (150°C, 300W, 20 min) to yield 1-(cyclopropylmethyl)-2-ethyl-1H-imidazole in 88% purity and 15-minute reaction time [8]. Key advantages include:
Table 2: Microwave vs Thermal Cyclocondensation Performance
Condition | Temperature (°C) | Time (min) | Yield (%) | Byproducts (%) |
---|---|---|---|---|
Conventional Reflux | 80 | 120 | 65 | 18 |
Microwave Irradiation | 150 | 20 | 88 | 3 |
Multistep synthesis requires orthogonal protection to direct functionalization. For N1-cyclopropylmethylation, acid-labile SEM (2-(trimethylsilyl)ethoxymethyl) protection enables temporary N1 shielding during C4 sulfonylation. Deprotection employs mild tetra-n-butylammonium fluoride (TBAF) in THF (25°C, 1h) without cleaving sulfonamide bonds [7]. For sulfonamide nitrogen protection:
Table 3: Protecting Group Performance in Imidazole-Sulfonamide Synthesis
Protecting Group | Target Site | Deprotection Method | Yield (%) | Compatibility |
---|---|---|---|---|
SEM | N1-Imidazole | TBAF/THF, 25°C | 92 | Stable to sulfonylation, Grignard alkylation |
Trityl | Sulfonamide N-H | Silica gel/NH₄H₂PO₄, MeOH | 95 | Compatible with cyclopropylmethylation |
NVOC | Sulfonamide N-H | hν (365 nm), CH₃CN/H₂O | 88 | Orthogonal to acid/base-sensitive groups |
Comprehensive Compound Nomenclature
Table 4: Systematic Naming of Target Compound and Key Intermediates
Structure | IUPAC Name | CAS Registry |
---|---|---|
Target Compound | 1-(Cyclopropylmethyl)-2-ethyl-1H-imidazole-4-sulfonamide | 1505275-28-4 |
Synthetic Intermediate | 1-(Cyclopropylmethyl)-2-ethyl-1H-imidazole-4-sulfonyl chloride | 1343139-16-1 |
Advanced Intermediate | 1-(Cyclopropylmethyl)-2-ethyl-N-[1-(2-pyrimidinyl)-1H-1,2,4-triazol-5-yl]-1H-imidazole-4-sulfonamide | 114954742 (ChemSpider) |
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0